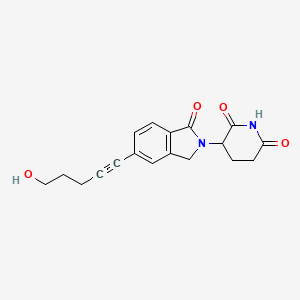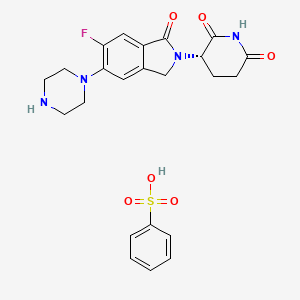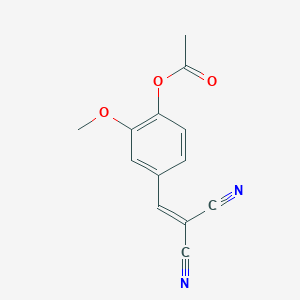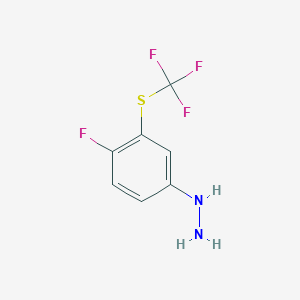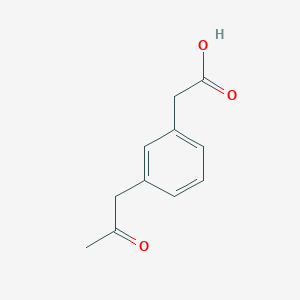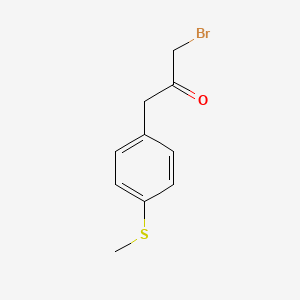
3-(Aminomethyl)-4-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-(difluoromethyl)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a difluoromethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective difluoromethylation of pyridines using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . This method allows for the precise introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of 3-(Aminomethyl)-4-(difluoromethyl)pyridine may involve large-scale synthesis using commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dearomatization, functionalization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Aminomethyl)-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can facilitate interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and aminomethyl-substituted pyridines. Examples include:
- 3-(Aminomethyl)pyridine
- 4-(Difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
Uniqueness
3-(Aminomethyl)-4-(difluoromethyl)pyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H,3,10H2 |
InChI Key |
FMAJWWCHVFJSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
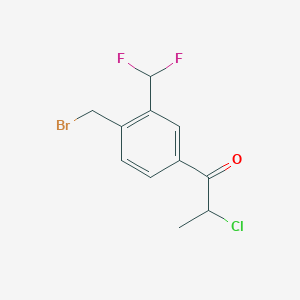
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

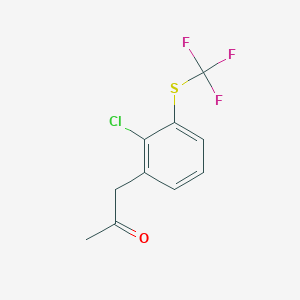
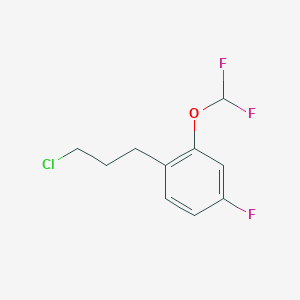
![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
